3-(2-bromo-1,3-thiazol-5-yl)pyridine
CAS No.: 263868-72-0
Cat. No.: VC11987781
Molecular Formula: C8H5BrN2S
Molecular Weight: 241.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 263868-72-0 |
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Molecular Formula | C8H5BrN2S |
Molecular Weight | 241.11 g/mol |
IUPAC Name | 2-bromo-5-pyridin-3-yl-1,3-thiazole |
Standard InChI | InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
Standard InChI Key | RMYHFDGUTDLIPM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=CN=C(S2)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 3-(2-bromo-1,3-thiazol-5-yl)pyridine is CHBrNS, with a molecular weight of 241.11 g/mol. The compound features a pyridine ring substituted at the 3-position by a thiazole ring bearing a bromine atom at the 2-position. This configuration introduces significant polarity due to the electron-withdrawing bromine and the nitrogen atoms in both rings, influencing reactivity in cross-coupling reactions and ligand-binding interactions .
Key spectroscopic identifiers include:
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IUPAC Name: 5-(3-pyridyl)-2-bromo-1,3-thiazole
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Canonical SMILES: C1=CC(=CN=C1)C2=CN=C(S2)Br
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InChIKey: CHJUNLYPXAEBBX-UHFFFAOYSA-N
The bromine atom at the thiazole's 2-position enhances electrophilic substitution reactivity, while the pyridine nitrogen facilitates coordination with metal catalysts, a feature exploited in catalytic applications .
Synthetic Methodologies
Bromination Strategies
Comparative Analysis with Structural Analogs
3-(2-Bromo-1,3-thiazol-5-yl)pyridine shares functional group motifs with compounds like 2-bromo-6-(1,3-thiazol-5-yl)pyridine, where bromine position alters electronic effects. Key differences include:
Property | 3-(2-Bromo-1,3-thiazol-5-yl)pyridine | 2-Bromo-6-(1,3-thiazol-5-yl)pyridine |
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Bromine Position | Thiazole 2-position | Pyridine 6-position |
Dipole Moment (Debye) | ~3.8 (calculated) | ~4.2 (calculated) |
Reactivity in Cross-Coupling | Higher electrophilicity at thiazole | Higher pyridine ring activation |
Such distinctions impact applications: bromine on thiazole enhances nucleophilic aromatic substitution, whereas pyridine bromination favors metal-catalyzed couplings .
Biological and Pharmaceutical Applications
Thiazole-pyridine hybrids exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. While direct data on 3-(2-bromo-1,3-thiazol-5-yl)pyridine is scarce, analogs demonstrate:
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Antimicrobial Activity: Thiazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
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Anticancer Potential: Brominated thiazoles induce apoptosis in cancer cells by modulating kinase pathways (e.g., EGFR, VEGFR) .
A 2023 study on 2-bromo-thiazole derivatives reported IC values of 1.2–4.7 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, highlighting the role of bromine in enhancing cytotoxicity.
Material Science Applications
The compound’s conjugated π-system and bromine substituent make it a candidate for:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high electron affinity.
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Coordination Polymers: Ligand for constructing metal-organic frameworks (MOFs) with tunable porosity .
Challenges and Future Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve atom economy.
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Biological Screening: Systematic evaluation of pharmacokinetics and toxicity profiles.
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Materials Engineering: Exploring charge transport properties in thin-film transistors.
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